3-(3-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a nitrophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various core structures.
Methylphenyl Derivatives: Compounds with methylphenyl groups attached to different core structures.
Uniqueness
3-(3-METHYLPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-4-8-18(14-16)25-22(24-21-11-3-2-10-20(21)23(25)27)13-12-17-7-5-9-19(15-17)26(28)29/h2-15H,1H3/b13-12+ |
InChI Key |
BFHCXISIVRUOEF-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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